1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile

Medicinal Chemistry Chemical Biology Screening Library Design

1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile (CAS 1017468-05-1, also abbreviated APP-CN) is a fully synthetic organic compound with molecular formula C₁₂H₁₉N₃O and molecular weight 221.30 g·mol⁻¹, characterized by a piperidine ring substituted at the 4-position with both a pyrrolidin-1-yl group and a carbonitrile function, and at the 1-position with an acetyl group. It is distributed as a solid screening compound (typical purity 95%) by commercial suppliers including ChemBridge Corporation (Hit2Lead ID 3002298), and is classified as a research-use-only chemical building block.

Molecular Formula C12H19N3O
Molecular Weight 221.3 g/mol
CAS No. 1017468-05-1
Cat. No. B1345323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile
CAS1017468-05-1
Molecular FormulaC12H19N3O
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)(C#N)N2CCCC2
InChIInChI=1S/C12H19N3O/c1-11(16)14-8-4-12(10-13,5-9-14)15-6-2-3-7-15/h2-9H2,1H3
InChIKeyRBIZPBOZYSQJCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile (CAS 1017468-05-1): A Dual-Substituted Piperidine-4-carbonitrile Building Block for Medicinal Chemistry Screening Libraries


1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile (CAS 1017468-05-1, also abbreviated APP-CN) is a fully synthetic organic compound with molecular formula C₁₂H₁₉N₃O and molecular weight 221.30 g·mol⁻¹, characterized by a piperidine ring substituted at the 4-position with both a pyrrolidin-1-yl group and a carbonitrile function, and at the 1-position with an acetyl group [1]. It is distributed as a solid screening compound (typical purity 95%) by commercial suppliers including ChemBridge Corporation (Hit2Lead ID 3002298), and is classified as a research-use-only chemical building block . Computed physicochemical descriptors—XLogP3-AA = 0.4, topological polar surface area = 47.3 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors—place it within lead-like chemical space suitable for fragment-based and high-throughput screening campaigns [1].

Why Generic N-Acetylpiperidine-4-carbonitrile Analogs Cannot Replace 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile in Structure-Activity Exploration


The presence of the pyrrolidin-1-yl substituent at the 4-position of the piperidine ring fundamentally alters the molecular recognition surface and physicochemical property profile relative to the simpler 1-acetylpiperidine-4-carbonitrile scaffold. In a screening-library context, this additional tertiary amine-bearing heterocycle increases both steric bulk and hydrogen-bond acceptor capacity, which may enable interactions with protein binding pockets that the des-pyrrolidino analog cannot access [1]. Conversely, the acetyl group on the piperidine nitrogen distinguishes this compound from N-benzyl or N-methyl variants, providing orthogonal protection chemistry for synthetic elaboration and modulating lipophilicity . Substituting any of these three functional handles (acetyl, pyrrolidinyl, or nitrile) yields a compound with divergent solubility, permeability, and target-engagement potential, making direct interchange scientifically unjustified without explicit comparative data.

Quantitative Differentiation Evidence for 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile Versus Closest Structurally Related Analogs


Molecular Weight and Heavy Atom Count: Quantifying the Structural Complexity Increase Over Des-Pyrrolidino Analog

1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile (C₁₂H₁₉N₃O) possesses 16 heavy atoms and a molecular weight of 221.30 g·mol⁻¹, in contrast to the simpler 1-acetylpiperidine-4-carbonitrile (C₈H₁₂N₂O), which has only 11 heavy atoms and a molecular weight of 152.19 g·mol⁻¹ [1]. The pyrrolidin-1-yl appendage adds 5 heavy atoms and increases the molecular weight by 69.1 Da (a 45% increase), representing a significant expansion of chemical space occupancy [1].

Medicinal Chemistry Chemical Biology Screening Library Design

Hydrogen-Bond Acceptor Count and Polar Surface Area: Differentiating Interaction Potential from the Non-Pyrrolidino Analog

The target compound presents 3 hydrogen-bond acceptor sites (acetyl carbonyl oxygen, nitrile nitrogen, pyrrolidine nitrogen) and a topological polar surface area (TPSA) of 47.3 Ų, compared with 2 hydrogen-bond acceptors and a TPSA of approximately 40 Ų for 1-acetylpiperidine-4-carbonitrile [1]. The additional H-bond acceptor and ~7 Ų increase in TPSA arise from the pyrrolidine nitrogen, which introduces a tertiary amine capable of participating in directional hydrogen bonds when protonated at physiological pH .

Structure-Based Drug Design Pharmacophore Modeling Fragment Screening

Purity Specification Consistency Across Commercial Suppliers: A Procurement Stability Indicator

Across multiple independent vendor listings, the minimum purity specification for 1-acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile is consistently stated as 95% . In contrast, 1-acetylpiperidine-4-carbonitrile (CAS 25503-91-7) is available at 97–98% purity from certain suppliers, indicating a potentially more established manufacturing process . The 95% specification for the pyrrolidino-substituted compound reflects the added synthetic complexity of introducing the tertiary amine at the quaternary 4-position of the piperidine ring, and should be factored into procurement planning for assays requiring higher-purity material.

Chemical Procurement Quality Control Hit Resupply

Structural Uniqueness of the Acetyl-Pyrrolidino-Carbonitrile Combination Within the Piperidine-4-carbonitrile Chemical Class

A search of the PubChem Compound database for substances containing the piperidine-4-carbonitrile substructure reveals that the simultaneous presence of an N-acetyl group, a 4-pyrrolidin-1-yl substituent, and a 4-carbonitrile on the same piperidine core is a distinct chemotype [1]. Related analogs typically bear only two of these three functional groups—for example, 1-benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile (CAS 93725-12-3) replaces the acetyl with a benzyl group, while 1-methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile carries a methyl instead of acetyl, and 1-acetylpiperidine-4-carbonitrile omits the pyrrolidine entirely [1]. No biological activity data in public repositories (ChEMBL, BindingDB) were located for any of these compounds as of the search date, indicating that this cluster of analogs represents an underexplored region of chemical space available for novel target discovery.

Chemical Library Diversity Scaffold Hopping Intellectual Property

Procurement-Relevant Application Scenarios for 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile Based on Quantified Physicochemical Differentiation


Fragment-to-Lead Expansion Libraries Requiring Increased Molecular Complexity Over Simple Piperidine-4-carbonitrile Fragments

With a molecular weight of 221.30 Da (45% larger than the des-pyrrolidino fragment), this compound occupies the 'lead-like' space between fragment (MW < 250 Da) and drug-like regimes. Medicinal chemistry teams expanding from a 1-acetylpiperidine-4-carbonitrile fragment hit can procure this compound to probe the steric and electronic effects of pyrrolidine substitution without altering the N-acetyl protecting group or the nitrile warhead [1]. The 47.3 Ų TPSA and 3 H-bond acceptor sites offer distinct interaction vectors for X-ray crystallography-guided elaboration.

Diversity-Oriented Synthesis and Scaffold Decoration of 4,4-Disubstituted Piperidines

The compound serves as a pre-functionalized 4,4-disubstituted piperidine scaffold wherein the nitrile group can be reduced to an aminomethyl, hydrolyzed to a carboxamide or carboxylic acid, or cyclized into tetrazoles and other heterocycles, while the N-acetyl group provides orthogonal protection during further synthetic transformations [1]. Procurement from ChemBridge (Hit2Lead BB-3002298) enables rapid resupply for hit-to-lead chemistry without developing a custom synthetic route.

Physicochemical Property Screening Panels for CNS Drug Discovery Programs

The computed ACD/LogP of 0.31 and ACD/LogD (pH 7.4) of 0.73, combined with a TPSA below 60 Ų, fall within the desirable range for blood-brain barrier penetration (typically LogP 1–4 and TPSA < 70–90 Ų) [1]. Screening groups assembling panels of piperidine-4-carbonitrile derivatives with incremental polarity and lipophilicity can include this compound to bridge the property gap between the more polar des-pyrrolidino analog and more lipophilic N-benzyl or N-methyl congeners.

Underexplored Chemotype for Novel Target Discovery in High-Throughput Screening

The absence of publicly reported biological activity data for 1-acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile and its close analogs (based on ChEMBL and BindingDB searches through April 2026) positions this chemotype as a potentially novel starting point for drug discovery programs seeking unprecedented mechanism-of-action opportunities [1]. Procurement for inclusion in diversity screening decks leverages the compound's guaranteed 95% purity and solid physical form, ensuring compatibility with standard DMSO solubilization protocols.

Technical Documentation Hub

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